Thioridazine disulfoxide
Overview
Description
Thioridazine is a phenothiazine antipsychotic used to treat schizophrenia and generalized anxiety disorder . It’s usually given after other treatments have failed . It has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine .
Synthesis Analysis
The synthesis of the optically pure enantiomers of thioridazine has been reported .
Molecular Structure Analysis
Thioridazine is a trifluoro-methyl phenothiazine derivative . Its molecular structure has been analyzed using long-scale molecular dynamics simulations .
Chemical Reactions Analysis
Thioridazine interacts with postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, blocks alpha-adrenergic effect, and depresses the release of hypothalamic and hypophyseal hormones .
Physical And Chemical Properties Analysis
Thioridazine is a small molecule with a chemical formula of C21H26N2S2 . Its average weight is 370.575 and its monoisotopic weight is 370.153740222 .
Scientific Research Applications
1. Stability and Epimerization Analysis
Thioridazine disulfoxide (THD 2-SO) has been extensively studied for its stability and epimerization properties. Research by de Gaitani, Martinez, and Bonato (2004) demonstrated that THD 2-SO is stable across various temperatures, pH levels, and ionic strengths, although solubility issues were noted at higher pH values. The influence of light on THD 2-SO was also investigated, revealing that degradation and epimerization of its enantiomers occurred under UV light (de Gaitani, Martinez, & Bonato, 2004).
2. Biotransformation by Endophytic Fungi
Biotransformation of rac-thioridazine (THD) by endophytic fungi, resulting in the production of THD 2-SO, was explored by Borges et al. (2008). They developed a method for the stereoselective analysis of THD 2-SO and studied its biotransformation, highlighting the potential of endophytic fungi in producing specific stereoisomers of THD 2-SO (Borges, Borges, Pupo, & Bonato, 2008).
3. Chiroptical Properties and Metabolic Pathways
The absolute configuration of enantiomeric THD 2-SO was determined by Bertucci et al. (2010) using circular dichroism (CD) spectroscopy. This research is significant for understanding the stereochemistry and its correlation with the activity and/or toxicity of THD 2-SO (Bertucci, Guimarães, Bonato, Borges, Okano, Mazzeo, & Rosini, 2010).
4. Antimicrobial Potential
Thioridazine, from which THD 2-SO is derived, has been noted for its antimicrobial properties. Thanacoody (2007) discussed the possibility of using thioridazine's metabolites, including THD 2-SO, as lead compounds in developing novel antimicrobial drugs, highlighting their potential beyond psychiatric treatment (Thanacoody, 2007).
5. Environmental Fate and Photodegradation Studies
Wilde et al. (2016) focused on the environmental impact of THD 2-SO, studying its fate and the effects of photodegradation. Their findings provide insights into the environmental behavior of this compound, which is crucial for assessing its ecological impact (Wilde, Menz, Trautwein, Leder, & Kümmerer, 2016).
Safety And Hazards
Thioridazine can cause a serious heart problem, especially if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . High doses or long-term use of thioridazine can cause a serious movement disorder that may not be reversible .
properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine 5-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOCAVXFXSJKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023873 | |
Record name | Thioridazine disulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioridazine disulfoxide | |
CAS RN |
53926-89-9 | |
Record name | Thioridazine disulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053926899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioridazine disulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIORIDAZINE DISULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DB94QP0ZHW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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